Hydrazine,2-(p-methoxyphenethyl)-1-methyl-
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Overview
Description
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is a chemical compound with the molecular formula C9H14N2O. It is also known as (p-Methoxyphenethyl)hydrazine. This compound is characterized by the presence of a hydrazine group attached to a p-methoxyphenethyl group and a methyl group. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- typically involves the reaction of p-methoxyphenethylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenethylamine} + \text{Hydrazine} \rightarrow \text{Hydrazine,2-(p-methoxyphenethyl)-1-methyl-} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the product. Common solvents used in this reaction include ethanol and methanol.
Industrial Production Methods
In an industrial setting, the production of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine,2-(p-methoxyphenethyl)-: Similar structure but without the methyl group.
Hydrazine,2-(p-methoxyphenyl)-1-methyl-: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is unique due to the presence of both the p-methoxyphenethyl group and the methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-2-methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-11-12-8-7-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
SZOBKWHHPFCEEN-UHFFFAOYSA-N |
Canonical SMILES |
CNNCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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